molecular formula C24H29N3O3S2 B2503637 8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932285-53-5

8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2503637
CAS No.: 932285-53-5
M. Wt: 471.63
InChI Key: HZJHXJXSYKDPNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, characterized by a spirocyclic core structure that integrates a piperazine-like ring fused to a cyclohexane moiety. Key structural features include:

  • 4-Methoxybenzenesulfonyl group (R1): An electron-rich aromatic sulfonyl substituent, which may enhance binding to hydrophobic pockets in biological targets via π-π interactions.
  • Propylsulfanyl group (R3): A medium-length alkyl chain that balances lipophilicity and metabolic stability compared to shorter (methyl) or longer (e.g., butyl) analogs.

Properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)-3-propylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-4-17-31-23-22(19-7-5-18(2)6-8-19)25-24(26-23)13-15-27(16-14-24)32(28,29)21-11-9-20(30-3)10-12-21/h5-12H,4,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJHXJXSYKDPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N=C1C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)-3-(propylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene is a member of the spirocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 373.48 g/mol
  • CAS Number : 4153-14-4
  • Structure : The compound features a complex spiro structure that contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antimicrobial, and antioxidant properties. The specific biological activities of this compound are still under investigation; however, initial studies suggest promising results.

Anticancer Activity

A significant area of interest is the compound's potential anticancer properties. Compounds with similar spiro structures have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of related compounds exhibit IC50 values in the low micromolar range against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. For instance, some derivatives showed IC50 values as low as 0.02 μmol/mL compared to doxorubicin's IC50 values of 0.04 μmol/mL in similar assays .

Antioxidant Activity

The compound's potential as an antioxidant has also been explored:

  • DPPH Radical Scavenging : Preliminary studies indicate moderate DPPH radical-scavenging activity at concentrations around 100 μg/mL, suggesting that it may help reduce oxidative stress in biological systems .

Table 1: Biological Activity Comparison of Related Compounds

Compound NameIC50 (μmol/mL)Target Cell Line(s)Activity Type
Doxorubicin0.04A-549, MCF7Anticancer
Compound A0.02A-549Anticancer
Compound B0.06HCT-116Anticancer
Compound C0.08MCF7Anticancer
Compound DN/AN/AAntioxidant (DPPH)

The biological mechanisms underlying the activity of this compound may involve:

  • Inhibition of Cell Cycle Progression : Similar compounds have been shown to arrest the cell cycle at various checkpoints.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways leading to programmed cell death.
  • Antioxidant Defense Modulation : By scavenging free radicals, the compound may enhance cellular antioxidant defenses.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Group Variations :
    • The 4-methoxybenzenesulfonyl group in the target compound (electron-donating) contrasts with 3,4-dimethoxybenzenesulfonyl (, stronger electron-donating) and 4-tert-butylbenzenesulfonyl (, bulky hydrophobic group). These differences influence solubility and target binding .
  • 3-Fluorophenyl () enhances lipophilicity and metabolic resistance .
  • Sulfanyl Chain Length :
    • Propylsulfanyl (target) provides higher lipophilicity than methylsulfanyl () but shorter than hypothetical butyl analogs, optimizing membrane permeability and metabolic stability .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity

  • The 3,4-dimethoxybenzenesulfonyl group () may enhance solubility in polar solvents due to additional methoxy groups, whereas the 4-tert-butyl analog () is highly hydrophobic .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.